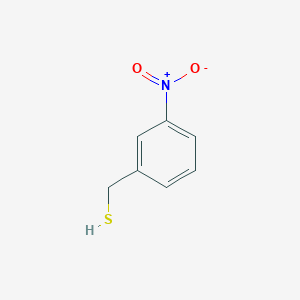

(3-Nitrobenzyl)mercaptan

Description

BenchChem offers high-quality (3-Nitrobenzyl)mercaptan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Nitrobenzyl)mercaptan including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-nitrophenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNASYKPIIJEJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391157 | |

| Record name | (3-Nitrobenzyl)mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77472-39-0 | |

| Record name | (3-Nitrobenzyl)mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Part 1: Executive Summary & Chemical Identity

Technical Guide: (3-Nitrobenzyl)mercaptan – Synthesis, Properties, and Surface Chemistry

(3-Nitrobenzyl)mercaptan , also known as (3-Nitrophenyl)methanethiol, is a functionalized aromatic thiol widely utilized in surface science, particularly for the formation of Self-Assembled Monolayers (SAMs) on gold substrates. Its dual functionality—a thiol headgroup for anchoring and a nitro tailgroup for electrochemical modulation—makes it a critical precursor in the development of switchable interfaces, Surface-Enhanced Raman Scattering (SERS) probes, and bioconjugation scaffolds.

Critical Technical Note on CAS Registry: The topic request references CAS 41332-24-5 .[1] Database verification confirms this CAS belongs to NP-118809 (a piperazine-based calcium channel blocker). The correct, chemically accurate CAS for (3-Nitrobenzyl)mercaptan is 77472-39-0 . This guide focuses exclusively on the properties and applications of (3-Nitrobenzyl)mercaptan (CAS 77472-39-0) to ensure scientific integrity.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

| Property | Data | Note |

| IUPAC Name | (3-Nitrophenyl)methanethiol | |

| CAS Number | 77472-39-0 | Correct CAS for subject |

| Molecular Formula | C₇H₇NO₂S | |

| Molecular Weight | 169.20 g/mol | |

| Appearance | Yellow to brownish liquid or low-melting solid | Viscous oil at RT |

| Boiling Point | ~308.5°C (Predicted) | Decomposes before boiling at atm pressure |

| Density | 1.285 g/cm³ | High density due to nitro group |

| Refractive Index | ||

| Solubility | Soluble in EtOH, CH₂Cl₂, THF | Insoluble in water |

| pKa (Thiol) | ~9.5–10.5 | Estimated based on benzyl mercaptan |

| Flash Point | >110°C | Combustible |

Part 2: Synthetic Routes & Methodology

The synthesis of (3-Nitrobenzyl)mercaptan requires careful handling to prevent disulfide formation (oxidation) and to manage the energetic nature of the nitro group. The most robust laboratory scale protocol utilizes the isothiouronium salt intermediate , avoiding the use of foul-smelling H₂S gas and providing high yields.

Reaction Pathway Visualization

Figure 1: Synthetic pathway via thiourea alkylation and subsequent hydrolysis. The isothiouronium salt isolates the sulfur in a protected state before release.

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of (3-Nitrobenzyl)mercaptan.

-

Formation of Isothiouronium Salt:

-

Dissolve 3-Nitrobenzyl chloride (1 eq, 29.1 mmol) and Thiourea (1.1 eq, 32.0 mmol) in absolute Ethanol (50 mL).

-

Reflux the mixture for 3–4 hours. The solution will clarify as the alkyl halide is consumed and the salt forms.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc). The starting chloride spot should disappear.

-

Cool to room temperature.[2] The salt may precipitate; if not, proceed directly to hydrolysis.

-

-

Alkaline Hydrolysis:

-

Prepare a solution of NaOH (2.5 eq) in degassed water (30 mL). Note: Degassing is critical to prevent immediate oxidation to the disulfide.

-

Add the base solution to the reaction mixture under an inert atmosphere (

or -

Reflux for 2 hours.[3] The mixture will turn yellow/orange (characteristic of thiolate anions).

-

-

Work-up & Purification:

-

Cool to 0°C. Acidify carefully with dilute HCl to pH ~2. Caution: H₂S-like stench will be evolved; work in a high-efficiency fume hood.

-

Extract with Dichloromethane (DCM) (

mL). -

Wash combined organics with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Purification: Flash column chromatography (SiO₂, Hexane:EtOAc 9:1) to remove trace disulfide contaminants.

-

Part 3: Surface Chemistry & Applications

The primary utility of (3-Nitrobenzyl)mercaptan lies in its ability to form well-ordered Self-Assembled Monolayers (SAMs) on gold. The nitro group (

Mechanism: Electrochemical Switching on Gold

The reduction of the nitro group on a SAM is pH-dependent and follows a specific electron-transfer pathway. This transformation is used to create "switchable surfaces" for biosensing.

Figure 2: Electrochemical reduction pathway of (3-Nitrobenzyl)mercaptan SAMs. The conversion from Nitro to Amine enables subsequent covalent attachment of biomolecules.

Protocol: SAM Formation & Characterization

-

Substrate Preparation:

-

Use Piranha-cleaned Gold (Au) slides or electrodes. Warning: Piranha solution (3:1 H₂SO₄:H₂O₂) is explosive with organics.

-

-

Incubation:

-

Immerse the Au substrate in a 1.0 mM solution of (3-Nitrobenzyl)mercaptan in absolute ethanol.

-

Incubation time: 12–24 hours at room temperature in the dark (to prevent photo-oxidation).

-

-

Rinsing:

-

Remove substrate and rinse copiously with Ethanol, then dry under a stream of

.

-

-

Characterization (SERS/Electrochemistry):

-

SERS: The nitro symmetric stretch (

) appears strongly at ~1350 cm⁻¹ . This peak disappears upon reduction to amine, serving as a spectroscopic switch. -

Cyclic Voltammetry (CV): In 0.1 M KOH, a large irreversible cathodic peak is observed at approximately -0.7 V vs. Ag/AgCl , corresponding to the reduction of

.

-

Part 4: Handling, Stability & Safety

-

Oxidation Sensitivity: Like all thiols, (3-Nitrobenzyl)mercaptan oxidizes to the disulfide (Bis(3-nitrobenzyl)disulfide) upon exposure to air.

-

Storage: Store under Argon or Nitrogen at 2–8°C.

-

-

Safety Hazards:

-

Stench: Low odor threshold. Use bleach (NaOCl) to quench glassware and spills (oxidizes thiol to odorless sulfonate).

-

Toxicity: Toxic by inhalation and ingestion. The nitro moiety acts as a metabolic uncoupler.

-

-

Incompatibility: Avoid strong oxidizing agents and strong bases (unless during controlled hydrolysis).

References

-

Sigma-Aldrich. (3-Nitrobenzyl)mercaptan Product Specification & CAS Verification.

-

Hallmann, L., et al. (2008).[4] "Self-assembled monolayers of benzylmercaptan and p-cyanobenzylmercaptan on Au(111) surfaces: structural and spectroscopic characterization." Langmuir.

-

Krapchetov, D. A., et al. (2001). "Solvent-dependent assembly of terphenyl- and quaterphenyldithiol on gold."[4] Langmuir. (Describes thiol assembly protocols).

-

NIST Chemistry WebBook. 3-Nitrobenzyl chloride (Precursor) Properties.

-

Organic Syntheses. General Procedure for Thiol Synthesis via Thiourea. Coll. Vol. 3, p. 363.

Sources

(3-Nitrobenzyl)mercaptan: A Technical Guide to its Mechanisms of Action and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Nitrobenzyl)mercaptan, a bifunctional organic molecule, presents a compelling case study in the intersection of chemical reactivity and biological activity. Its structure, featuring both a reactive thiol group and a bioreducible nitroaromatic moiety, suggests multiple potential mechanisms of action within a biological or experimental system. This technical guide provides an in-depth exploration of these mechanisms, supported by field-proven insights and detailed experimental protocols. The content herein is designed to empower researchers to leverage the unique properties of (3-Nitrobenzyl)mercaptan in their investigations.

Part 1: The Dual-Nature Mechanism of Action

The biological and chemical effects of (3-Nitrobenzyl)mercaptan are best understood by considering the distinct yet potentially synergistic roles of its two key functional groups: the nitro group and the mercaptan (thiol) group.

The Nitroaromatic Moiety: A Pro-Drug for Reactive Species

A well-established mechanism for nitroaromatic compounds in biological systems involves their enzymatic reduction. This process can convert the relatively inert nitro group into highly reactive intermediates, which can then exert a range of cellular effects.

-

Bioreduction Pathway: In hypoxic environments, such as those found in solid tumors or certain bacterial infections, nitroreductase enzymes can reduce the nitro group of (3-Nitrobenzyl)mercaptan. This reduction occurs in a stepwise manner, generating nitroso and hydroxylamine intermediates, and can lead to the formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

-

Cellular Consequences: These reactive species can induce significant cellular damage. A primary target is DNA, where the reduced intermediates can bind covalently, leading to mutations and cell death. This cytotoxic action is the basis for the use of some nitroaromatic compounds as antibiotics and anticancer agents.

Caption: Bioreduction pathway of (3-Nitrobenzyl)mercaptan.

The Thiol Group: A Hub of Nucleophilic and Redox Activity

The thiol group of (3-Nitrobenzyl)mercaptan imparts a second layer of reactivity, primarily as a nucleophile and a participant in redox reactions.

-

Nucleophilic Reactivity: The sulfur atom in the thiol group is a potent nucleophile and can readily participate in reactions with electrophiles. In a biological context, this means it can potentially interact with and modify electrophilic sites on proteins and other biomolecules. This reactivity is demonstrated by its use in synthetic chemistry, such as in thiol-yne and thiol-ene "click" reactions for polymer synthesis.

-

Disulfide Bond Formation: Thiols can be oxidized to form disulfide bonds. (3-Nitrobenzyl)mercaptan can react with other thiols, such as the cysteine residues in proteins, to form mixed disulfides. This can alter the structure and function of the target protein. This reactivity has been exploited in dynamic combinatorial chemistry to form heterodimers with adenosine derivatives.

-

Reactions with Electrophiles: The thiol group can react with various electrophiles. In one study, (3-Nitrobenzyl)mercaptan was used in model reactions to investigate the potential for the natural product parthenolide to cross-link proteins. The lack of cross-linking observed in these model reactions helped to elucidate the specific reactivity of parthenolide.[1][2]

Photolabile "Caged" Compound Precursor: A Tool for Spatiotemporal Control

Nitrobenzyl compounds are widely recognized for their use as photolabile protecting groups, or "caged" compounds.[3][4] Upon irradiation with light of a specific wavelength, the nitrobenzyl group can be cleaved, releasing the protected molecule. This property allows for precise spatial and temporal control over the release of a substance.

-

Mechanism of Photodeprotection: The photolytic cleavage of the nitrobenzyl group proceeds through a Norrish Type II reaction.[4] Absorption of a photon excites the nitro group, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This is followed by a rearrangement and cleavage, releasing the protected molecule and a 2-nitrosobenzaldehyde byproduct.[4]

-

Application as a Caged Thiol: (3-Nitrobenzyl)mercaptan itself is not a caged compound, but its structure is the basis for creating caged thiols. By attaching a molecule of interest to the thiol group via a photolabile nitrobenzyl linker, the release of that molecule can be triggered by light. This is a powerful technique in cell biology and pharmacology for studying the effects of rapid changes in the concentration of a bioactive molecule.

Caption: Photodeprotection mechanism of a nitrobenzyl-caged thiol.

Part 2: Experimental Protocols and Data

The following section provides detailed methodologies for experiments relevant to the investigation of (3-Nitrobenzyl)mercaptan's mechanisms of action.

Protocol for Assessing Thiol Reactivity: A Model Reaction with an Electrophile

This protocol is adapted from the study by Connor et al. (2017) and is designed to assess the reactivity of (3-Nitrobenzyl)mercaptan with an electrophile, in this case, the natural product parthenolide.[1][2]

Objective: To determine if (3-Nitrobenzyl)mercaptan reacts with parthenolide and to characterize the products by LC-MS.

Materials:

-

(3-Nitrobenzyl)mercaptan

-

Parthenolide

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid

-

LC-MS system

Procedure:

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of (3-Nitrobenzyl)mercaptan in acetonitrile.

-

Prepare a 10 mM stock solution of parthenolide in acetonitrile.

-

-

Reaction Setup:

-

In a clean microcentrifuge tube, combine 10 µL of the 10 mM (3-Nitrobenzyl)mercaptan stock solution and 10 µL of the 10 mM parthenolide stock solution.

-

Add 80 µL of acetonitrile to bring the final volume to 100 µL. The final concentration of each reactant will be 1 mM.

-

Prepare a control sample containing only 10 µL of the 10 mM (3-Nitrobenzyl)mercaptan stock solution and 90 µL of acetonitrile.

-

Prepare another control sample containing only 10 µL of the 10 mM parthenolide stock solution and 90 µL of acetonitrile.

-

-

Incubation:

-

Incubate the reaction mixture and control samples at room temperature for 1 hour.

-

-

LC-MS Analysis:

-

Dilute the reaction mixture and control samples 1:100 in a solution of 50:50 acetonitrile:water with 0.1% formic acid.

-

Inject an appropriate volume (e.g., 5 µL) onto the LC-MS system.

-

Use a suitable C18 column for separation.

-

Employ a gradient elution method, for example, from 10% to 90% acetonitrile in water (both with 0.1% formic acid) over 15 minutes.

-

Monitor the eluent by mass spectrometry in both positive and negative ion modes.

-

-

Data Analysis:

-

Analyze the mass spectra to identify the masses of the reactants and any new product peaks in the reaction mixture.

-

Compare the chromatograms of the reaction mixture and the control samples to identify peaks corresponding to the reaction products.

-

Expected Results:

The LC-MS data will reveal whether a reaction has occurred between (3-Nitrobenzyl)mercaptan and parthenolide. The mass of any new product will indicate the type of reaction (e.g., simple addition). In the study by Connor et al., no cross-linking was observed, suggesting that under their conditions, parthenolide did not react in a way that would bridge two molecules of the mercaptan.[1][2]

Protocol for Assessing Bioreduction: A Nitroreductase Assay

This protocol is a general method to determine if (3-Nitrobenzyl)mercaptan can be a substrate for a nitroreductase enzyme.

Objective: To measure the consumption of NADH in the presence of (3-Nitrobenzyl)mercaptan and a nitroreductase enzyme.

Materials:

-

(3-Nitrobenzyl)mercaptan

-

Purified nitroreductase enzyme (e.g., from E. coli)

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

UV-Vis spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of (3-Nitrobenzyl)mercaptan in DMSO.

-

Prepare a 10 mM stock solution of NADH in Tris-HCl buffer.

-

Prepare a working solution of the nitroreductase enzyme in Tris-HCl buffer at a suitable concentration (to be determined empirically).

-

-

Assay Setup:

-

In a 96-well UV-transparent plate, set up the following reactions in a final volume of 200 µL:

-

Test Reaction: Tris-HCl buffer, NADH (final concentration 200 µM), (3-Nitrobenzyl)mercaptan (e.g., final concentration 100 µM), and nitroreductase enzyme.

-

Control 1 (No Enzyme): Tris-HCl buffer, NADH (200 µM), (3-Nitrobenzyl)mercaptan (100 µM).

-

Control 2 (No Substrate): Tris-HCl buffer, NADH (200 µM), nitroreductase enzyme.

-

-

-

Measurement:

-

Initiate the reaction by adding the enzyme (for the test reaction and control 2) or buffer (for control 1).

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADH) over time (e.g., every 30 seconds for 10 minutes).

-

-

Data Analysis:

-

Calculate the rate of NADH oxidation by determining the slope of the linear portion of the absorbance vs. time plot.

-

Use the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the change in absorbance to the concentration of NADH consumed.

-

Compare the rate of the test reaction to the control reactions. A significantly higher rate in the test reaction indicates that (3-Nitrobenzyl)mercaptan is a substrate for the nitroreductase.

-

Quantitative Data Summary:

| Reaction Condition | Rate of NADH Consumption (µM/min) |

| Test Reaction | (Experimental Value) |

| Control 1 (No Enzyme) | (Expected to be negligible) |

| Control 2 (No Substrate) | (Expected to be negligible) |

Part 3: Concluding Remarks and Future Directions

(3-Nitrobenzyl)mercaptan is a molecule with a rich chemical character that suggests a multifaceted mechanism of action. The bioreduction of its nitro group presents a pathway for generating cytotoxic reactive species, a mechanism of significant interest in the development of targeted therapies for hypoxic conditions. Simultaneously, its thiol group offers a handle for nucleophilic interactions and redox chemistry, which can be exploited in both biological and materials science contexts. Furthermore, the foundational role of the nitrobenzyl scaffold in the design of photolabile protecting groups opens up avenues for its application in creating tools for the precise control of biological processes.

Future research should focus on delineating the specific cellular targets of the reactive intermediates generated from the bioreduction of (3-Nitrobenzyl)mercaptan. Investigating its potential as an inhibitor of specific enzymes through its thiol group could also yield valuable insights. Finally, the synthesis and application of caged compounds derived from (3-Nitrobenzyl)mercaptan could provide novel tools for probing complex biological systems with high spatiotemporal resolution.

References

-

Nitrobenzyl-based fluorescent photocages for spatial and temporal control of signalling lipids in cells. Chemical Communications (RSC Publishing). [Link]

-

Hewitt, S. N., et al. A Fragment-Based Approach to Probing Adenosine Recognition Sites by Using Dynamic Combinatorial Chemistry. PubMed Central. [Link]

-

Photolabile protecting group. Wikipedia. [Link]

- WO2019179386A1 - A raman probe and preparation method and application thereof.

-

Wu, T., et al. para-Fluoro-Thiol Reaction on Anchor Layers Grafted from an Aryldiazonium Salt: A Tool for Surface Functionalization with Thiols. Langmuir. 2021, 37, 38, 11397–11405. [Link]

-

Connor, R. E., et al. Hsp72 Is an Intracellular Target of the α,β-Unsaturated Sesquiterpene Lactone, Parthenolide. ACS Omega. 2017, 2, 10, 7057–7067. [Link]

-

Connor, R. E., et al. Hsp72 Is an Intracellular Target of the α,β-Unsaturated Sesquiterpene Lactone, Parthenolide. [Link]

-

Exploring the synthetic utility of HFO-1234yf. Durham E-Theses. [Link]

-

Rapid synthesis and post-polymerization modification of poly(vinylene sulfide) via sequential nucleophilic thiol-yne/ene click reactions. ResearchGate. [Link]

-

Klajn, R., et al. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. 2023, 123, 10, 6016–6087. [Link]

-

(A) Chemical structures of parthenolide (1) and alkyne. ResearchGate. [Link]

-

Cys thiol protection with the para-nitrobenzyl (pNB) protecting group. ResearchGate. [Link]

-

Il'ichev, Y. V., et al. Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. 2004, 126, 14, 4581–4595. [Link]

-

Caged compounds: photorelease technology for control of cellular chemistry and physiology. [Link]

-

Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]

-

o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ResearchGate. [Link]

-

Protective Groups. Organic Chemistry Portal. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hsp72 Is an Intracellular Target of the α,β-Unsaturated Sesquiterpene Lactone, Parthenolide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrobenzyl-based fluorescent photocages for spatial and temporal control of signalling lipids in cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]

CAS number and molecular structure of (3-Nitrobenzyl)mercaptan

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (3-Nitrobenzyl)mercaptan, a versatile chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights into its synthesis, properties, and applications, particularly within the pharmaceutical and life sciences sectors.

Chemical Identity and Molecular Structure

(3-Nitrobenzyl)mercaptan, also known as (3-nitrophenyl)methanethiol, is an organosulfur compound featuring a benzyl scaffold substituted with a nitro group at the meta position and a thiol functional group.[1]

Table 1: Chemical and Physical Properties of (3-Nitrobenzyl)mercaptan

| Property | Value | Source(s) |

| CAS Number | 77472-39-0 | |

| Molecular Formula | C₇H₇NO₂S | |

| Molecular Weight | 169.20 g/mol | |

| Linear Formula | O₂NC₆H₄CH₂SH | |

| Density | 1.270 g/mL | |

| Refractive Index (n20/D) | 1.6070 (lit.) | |

| Flash Point | 82.2 °C (180.0 °F) - closed cup | |

| SMILES | O=c1cccc(CS)c1 | |

| InChI Key | MNNASYKPIIJEJF-UHFFFAOYSA-N |

The molecular structure of (3-Nitrobenzyl)mercaptan is characterized by the presence of three key components: the aromatic benzene ring, the electron-withdrawing nitro group (-NO₂), and the nucleophilic thiol group (-SH). The meta-position of the nitro group relative to the methylene-thiol substituent significantly influences the electronic properties and reactivity of the molecule.

Synthesis of (3-Nitrobenzyl)mercaptan

The synthesis of (3-Nitrobenzyl)mercaptan can be achieved through a nucleophilic substitution reaction, a common method for the preparation of mercaptans. A plausible and efficient route involves the reaction of a suitable 3-nitrobenzyl halide with a source of hydrosulfide ions.

A general one-step method for preparing mercaptans from halides involves reacting the halide with sodium hydrosulfide in a polar aprotic solvent like N,N-dimethylformamide (DMF), often in the presence of a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) under an inert atmosphere.[2]

Experimental Protocol: Synthesis from 3-Nitrobenzyl Bromide

This protocol is adapted from general methods for mercaptan synthesis and specific examples of related transformations.

Diagram 1: Synthetic Pathway to (3-Nitrobenzyl)mercaptan

Caption: Synthesis of (3-Nitrobenzyl)mercaptan from 3-nitrobenzyl bromide.

Step-by-Step Methodology:

-

Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-nitrobenzyl bromide (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Reagent: To the stirred solution, add sodium hydrosulfide (1.1 to 1.5 equivalents) portion-wise at room temperature. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 40 °C.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Work-up: Upon completion of the reaction, pour the reaction mixture into ice-water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure (3-Nitrobenzyl)mercaptan.

Causality Behind Experimental Choices:

-

Solvent: DMF is chosen for its ability to dissolve both the organic substrate and the inorganic nucleophile, facilitating a homogeneous reaction environment.

-

Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the oxidation of the thiol product to the corresponding disulfide.[3]

-

Excess Nucleophile: A slight excess of sodium hydrosulfide is used to ensure complete conversion of the starting halide.

Chemical Properties and Reactivity

The reactivity of (3-Nitrobenzyl)mercaptan is dictated by the interplay between the thiol group and the nitro-substituted aromatic ring.

Thiol Group Reactivity

The thiol group is nucleophilic and can participate in a variety of reactions, including:

-

Alkylation and Acylation: The thiol can be readily alkylated or acylated to form thioethers and thioesters, respectively.

-

Oxidation: Thiols are susceptible to oxidation, which can lead to the formation of disulfides, sulfinic acids, or sulfonic acids, depending on the oxidizing agent and reaction conditions.

-

Michael Addition: As a soft nucleophile, the thiol can undergo Michael addition to α,β-unsaturated carbonyl compounds.

The presence of the electron-withdrawing nitro group at the meta-position is expected to increase the acidity of the thiol proton compared to unsubstituted benzyl mercaptan, thereby enhancing the nucleophilicity of the corresponding thiolate anion.

Aromatic Ring Reactivity

The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution reactions.[4] This means that any further substitution on the aromatic ring will preferentially occur at the positions meta to the nitro group (and ortho/para to the CH₂SH group).

Applications in Drug Development and Medicinal Chemistry

Nitro-containing compounds and thiols are important building blocks in the synthesis of pharmaceuticals.[5][6] The diverse reactivity of the nitro group allows for its use in various bond-forming reactions and as a precursor to the amino group.[7] Similarly, the thiol group's nucleophilicity is valuable for introducing sulfur-containing moieties into bioactive molecules.

Diagram 2: Potential Application as a Bioactive Scaffold Intermediate

Caption: Potential synthetic utility of (3-Nitrobenzyl)mercaptan in drug discovery.

Spectroscopic Characterization

While a comprehensive, publicly available dataset for (3-Nitrobenzyl)mercaptan is not readily found in a single source, the expected spectroscopic features can be predicted based on its structure and data from related compounds.

Table 2: Predicted Spectroscopic Data for (3-Nitrobenzyl)mercaptan

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons (4H) in the range of δ 7.5-8.5 ppm. - Methylene protons (CH₂) as a singlet or doublet around δ 3.8-4.2 ppm. - Thiol proton (SH) as a broad singlet, with its chemical shift dependent on concentration and solvent. |

| ¹³C NMR | - Aromatic carbons in the range of δ 120-150 ppm. - Methylene carbon (CH₂) around δ 25-35 ppm. |

| IR | - Strong asymmetric and symmetric N-O stretching bands for the nitro group around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. - S-H stretching vibration, which is typically weak, around 2550-2600 cm⁻¹. - C-H stretching and aromatic C=C bending vibrations. |

| Mass Spectrometry | - A molecular ion peak at m/z = 169. - Fragmentation patterns may include the loss of the SH group, the NO₂ group, or cleavage of the benzyl-sulfur bond. |

Safety and Handling

(3-Nitrobenzyl)mercaptan should be handled with care in a well-ventilated laboratory fume hood, following standard safety protocols for handling thiols and nitro compounds.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Inhalation: Avoid inhaling vapors, as thiols are known for their strong, unpleasant odors and potential toxicity upon inhalation.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area, away from oxidizing agents and sources of ignition. It is advisable to store under an inert atmosphere to prevent oxidation.

For detailed safety information, it is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(3-Nitrobenzyl)mercaptan is a valuable chemical intermediate with a unique combination of functional groups that make it a useful building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its synthesis is straightforward, and its reactivity is well-defined, offering multiple avenues for the creation of complex molecular architectures. Researchers and drug development professionals can leverage the properties of this compound to design and synthesize novel bioactive molecules. As with all chemicals, proper safety precautions must be strictly followed during its handling and use.

References

- Google Patents. (n.d.). CN105272902A - Simple method for preparing mercaptan through one-step method.

-

MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROBENZAZIDE. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Nitrobenzyl alcohol. Retrieved from [Link]

-

Khan Academy. (n.d.). Synthesis of substituted benzene rings I. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl mercaptan. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of P-Nitrobenzyl and P-Nitrophenyl 1-thioglycopyranosides. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrophenol. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE REDUCTION OF NITROBENZENE BY SODIUM SULPHIDE IN AQUEOUS ETHANOL. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]

Sources

- 1. EP2365960B1 - Process for the preparation of para-nitrobenzyl bromide - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of p-nitrobenzyl and p-nitrophenyl 1-thioglycopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Nitrobenzyl bromide(3958-57-4) 13C NMR spectrum [chemicalbook.com]

Technical Guide: Solubility Profile and Solvent Selection for (3-Nitrobenzyl)mercaptan

This guide provides a comprehensive technical analysis of the solubility, solvent compatibility, and handling protocols for (3-Nitrobenzyl)mercaptan (CAS: 77472-39-0). It is designed for researchers requiring precise control over reaction conditions and purification workflows.

Executive Summary

(3-Nitrobenzyl)mercaptan (also known as m-nitrobenzyl thiol) is a functionalized organosulfur compound used primarily as a building block in the synthesis of heterocycles, modified peptides, and surface-active agents. Unlike its parent compound, benzyl mercaptan, the presence of the meta-nitro group significantly alters its electronic profile, increasing acidity and density while maintaining high lipophilicity.

Critical Operational Insight: While soluble in polar aprotic solvents, this compound exhibits high susceptibility to oxidative dimerization (disulfide formation) in DMSO and basic aqueous media . Solvent selection must balance solubility power against chemical stability.

Physicochemical Profile

Understanding the fundamental properties is essential for predicting solubility behavior and phase partitioning.

| Property | Value / Description | Technical Note |

| CAS Number | 77472-39-0 | Distinct from Benzyl mercaptan (100-53-8) |

| Molecular Weight | 169.20 g/mol | |

| Physical State | Liquid | Viscous, pale yellow to brown |

| Density | 1.270 g/mL | Significantly denser than water (sinks) |

| Refractive Index | High aromaticity indicator | |

| pKa (Thiol) | ~8.5 – 9.0 (Estimated) | More acidic than benzyl mercaptan (pKa 9.[1][2][3][4][5]43) due to EWG (-NO₂) |

| LogP | ~2.1 – 2.4 | Lipophilic; prefers organic phase |

Solubility Landscape & Solvent Selection

The solubility of (3-Nitrobenzyl)mercaptan follows the "Like Dissolves Like" principle, but specific functional group interactions dictate stability.

Solvent Compatibility Matrix

| Solvent Class | Solvents | Solubility | Stability Risk | Application Context |

| Chlorinated | DCM, Chloroform | High | Low | Ideal for extractions and inert handling. |

| Polar Aprotic | DMF, Acetonitrile | High | Low | Preferred for nucleophilic substitution reactions ( |

| Polar Aprotic (Oxidizing) | DMSO | High | CRITICAL | Avoid for storage. DMSO promotes oxidation to bis(3-nitrobenzyl)disulfide. |

| Polar Protic | Ethanol, Methanol | Moderate-High | Low | Suitable for recrystallization of derivatives. |

| Ethers | THF, Diethyl Ether | High | Moderate | Peroxides in aged ethers can trigger rapid oxidation. |

| Aqueous (Neutral) | Water | Insoluble | Low | Forms a biphasic system (oil sinks). |

| Aqueous (Basic) | 0.1M NaOH | Soluble | High | Dissolves as thiolate anion ( |

The DMSO Hazard: Mechanistic Warning

Researchers often default to DMSO for dissolving organic solids. For thiols, this is a liability. DMSO acts as a mild oxidant, converting thiols to disulfides, a process accelerated by heat and trace acid/base catalysts.

Mechanism of DMSO-Mediated Oxidation:

Experimental Protocols

Protocol: Solubility Determination (Saturation Shake-Flask)

Use this protocol to generate precise quantitative data (mg/mL) for your specific solvent system.

Reagents: (3-Nitrobenzyl)mercaptan (>97%), Target Solvent (HPLC Grade). Equipment: HPLC vials, temperature-controlled shaker, syringe filter (0.45 µm PTFE).

-

Preparation: Add excess (3-Nitrobenzyl)mercaptan (~100 mg) to a vial containing 1.0 mL of the target solvent. The mixture should be visibly heterogeneous (undissolved oil droplets present).

-

Equilibration: Agitate at 25°C for 24 hours. Note: Perform under Nitrogen atmosphere to prevent air oxidation.

-

Sampling: Stop agitation and allow phases to separate (centrifuge if necessary).

-

Filtration: Withdraw the supernatant and filter through a 0.45 µm PTFE filter to remove undissolved micro-droplets.

-

Quantification: Dilute the filtrate 1:100 in Acetonitrile and analyze via HPLC-UV (254 nm). Compare against a standard curve.

Protocol: Handling & Storage

-

Atmosphere: Always handle under an inert blanket (Argon or Nitrogen).

-

Odor Control: This compound is a "stench" agent. All work must be performed in a fume hood. Bleach (sodium hypochlorite) solution should be kept nearby to neutralize spills immediately (oxidizes stench thiol to odorless sulfonate).

-

Storage: Store neat at 2–8°C. Do not store as a solution, especially not in DMSO or basic buffers.

Visualizations

Diagram 1: Solvent Selection Decision Tree

A logical flow for selecting the correct solvent based on the intended application.

Caption: Decision matrix for solvent selection prioritizing chemical stability and application success.

Diagram 2: Oxidation Pathway & Stability

Visualizing the primary degradation pathway in incompatible solvents.

Caption: The dominant degradation pathway involves oxidative coupling to the disulfide, accelerated by DMSO and base.

References

-

Sigma-Aldrich. (3-Nitrobenzyl)mercaptan Product Specification & Safety Data Sheet (CAS 77472-39-0).

-

PubChem. Compound Summary: (3-Nitrobenzyl)mercaptan.[6] National Library of Medicine.[7]

-

Wallace, T. J. Reactions of Thiols with Sulfoxides. Journal of the American Chemical Society, 1964. (Mechanistic basis for DMSO oxidation of thiols).

- Capozzi, G., & Modena, G.Oxidation of Thiols. In The Chemistry of the Thiol Group, Wiley, 1974.

Sources

- 1. Table 4-5, Physical and Chemical Properties of Selected Pyrethroidsa - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Benzyl mercaptan - Wikipedia [en.wikipedia.org]

- 3. Benzyl mercaptan | 100-53-8 [chemicalbook.com]

- 4. 3-Nitrobenzyl alcohol | C7H7NO3 | CID 69267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. CID 20147038 | C12H28O4 | CID 20147038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

Stability and Storage Conditions for (3-Nitrobenzyl)mercaptan: A Technical Guide

Executive Summary

(3-Nitrobenzyl)mercaptan (CAS 77472-39-0) is a specialized thiolated building block utilized in drug development, particularly for linker chemistry and surface modification. While valuable, its utility is frequently compromised by its high susceptibility to oxidative degradation and its potent, offensive odor.

This guide provides a rigorous, field-proven protocol for the storage and handling of (3-Nitrobenzyl)mercaptan. By strictly controlling atmospheric exposure, temperature, and light, researchers can extend the compound's shelf life from weeks to years, ensuring experimental reproducibility.

Physicochemical Profile & Identity

Understanding the physical state of the compound is the first step in proper handling. Unlike its para-substituted isomer (which is a solid), the meta-substituted (3-nitro) derivative is typically a viscous liquid or low-melting solid, increasing the risk of surface area exposure to air if not properly contained.

| Property | Specification |

| Chemical Name | (3-Nitrobenzyl)mercaptan |

| Synonyms | (3-Nitrophenyl)methanethiol; m-Nitrobenzyl mercaptan |

| CAS Number | 77472-39-0 |

| Molecular Formula | C₇H₇NO₂S |

| Molecular Weight | 169.20 g/mol |

| Physical State | Viscous Liquid / Low-melting Solid |

| Density | ~1.27 - 1.285 g/mL |

| Flash Point | >82°C (180°F) |

| Solubility | Soluble in DCM, Chloroform, DMSO, Ethanol; Insoluble in Water |

Degradation Science: The Oxidation Pathway

The primary failure mode for (3-Nitrobenzyl)mercaptan is the oxidative coupling of the thiol (-SH) groups to form Bis(3-nitrobenzyl) disulfide . This reaction is thermodynamically favorable in the presence of atmospheric oxygen and is accelerated by three factors:

-

Basic pH: Thiolate anions (

) oxidize much faster than neutral thiols. -

Trace Metals: Iron or copper ions can catalyze the electron transfer.

-

Light/Heat: Homolytic cleavage of the S-H bond can initiate radical-mediated oxidation.

Mechanistic Visualization

The following diagram illustrates the degradation pathway you must prevent.[1]

Figure 1: The oxidative degradation pathway of (3-Nitrobenzyl)mercaptan to its disulfide dimer.

Optimized Storage Protocols

To maintain purity >97%, a "Passive Storage" approach is insufficient. You must employ an Active Exclusion strategy.

The "Argon-Cold-Dark" Triad

-

Atmosphere (Argon > Nitrogen):

-

Why: Argon is heavier than air and forms a "blanket" over the liquid surface. Nitrogen is lighter and mixes more easily with air if the seal is imperfect.

-

Protocol: Flush the headspace of the vial with dry Argon for 15-30 seconds before sealing.

-

-

Temperature (2°C to 8°C):

-

Why: Lowering temperature reduces the kinetic rate of auto-oxidation. While -20°C is superior, 4°C is generally sufficient for active use stocks.

-

Warning: Do not freeze/thaw repeatedly. If storing at -20°C, aliquot into single-use vials to prevent condensation entry upon warming.

-

-

Container (Amber Glass + PTFE):

-

Why: The nitro group can be photosensitive, and amber glass blocks UV/blue light. PTFE (Teflon) liners prevent the thiol from leaching plasticizers from standard caps and provide a superior gas seal.

-

Storage Decision Workflow

Figure 2: Decision matrix for determining the appropriate storage environment based on usage frequency.

Handling & Safety: The "Stench" Protocol

Thiols possess a low odor threshold and can cause "olfactory fatigue" (inability to smell it after exposure), leading to dangerous complacency.

Engineering Controls[4]

-

Fume Hood: Mandatory. Never open the vial on an open bench.

-

Double Gloving: Nitrile gloves are generally resistant, but double gloving allows you to shed the outer pair immediately if contaminated.

Neutralization (The Bleach Trap)

You cannot simply wash thiol-contaminated glassware in the sink; it will stink up the entire plumbing system. You must chemically oxidize the sulfur before disposal.

The Reaction:

Protocol:

-

Preparation: Prepare a bath of 10% Sodium Hypochlorite (Bleach) in the fume hood.

-

Decontamination: Submerge all tips, syringes, and empty vials in the bleach bath for at least 30 minutes.

-

Verification: The foul "rotten cabbage" odor should disappear, replaced by a faint chlorine smell.

-

Disposal: Rinse the neutralized glassware with water and acetone. Dispose of the bleach solution as chemical waste (do not mix with acids).

Quality Control (QC)

Before using a stored batch for a critical synthesis, verify its purity.

-

Visual Inspection:

-

Pass: Clear, colorless to pale yellow liquid.

-

Fail: Cloudy, presence of precipitate (disulfide), or dark orange/brown color (advanced oxidation/nitro reduction).

-

-

Ellman’s Test (Qualitative):

-

React a small aliquot with Ellman’s Reagent (DTNB). A rapid yellow color indicates the presence of free thiols. A lack of color indicates the material has fully oxidized to disulfide.

-

-

1H NMR:

References

-

Sigma-Aldrich. (3-Nitrobenzyl)mercaptan Product Specification & Safety Data Sheet. Retrieved from .

-

Santa Cruz Biotechnology. (3-Nitrobenzyl)mercaptan Physical Properties and Storage. Retrieved from .

-

National Institutes of Health (NIH) - PubChem. Benzyl Mercaptan Derivative Data (CID 7509).[2] Retrieved from .[2]

-

University of California, Los Angeles (UCLA). SOP: Safe Handling of Stench Chemicals (Thiols and Sulfides). Retrieved from .

-

Fisher Scientific. Handling Air-Sensitive Reagents and Thiol Oxidation Mechanisms. Retrieved from .

Sources

spectroscopic data (NMR, IR, Mass Spec) of (3-Nitrobenzyl)mercaptan

[1][2]

Executive Summary

(3-Nitrobenzyl)mercaptan (CAS 77472-39-0), also known as (3-nitrophenyl)methanethiol, is a critical organosulfur intermediate used in the synthesis of pharmaceuticals, agrochemicals, and self-assembled monolayers (SAMs).[1][2][3] Its bifunctional nature—possessing a nucleophilic thiol group and an electron-withdrawing nitro group—makes it a valuable probe for studying electronic effects in nucleophilic substitution and surface functionalization.

This technical guide provides a comprehensive spectroscopic profile (NMR, IR, MS) of (3-Nitrobenzyl)mercaptan.[1] It synthesizes experimental data with mechanistic interpretations of the nitro group's inductive influence on spectral shifts, offering researchers a validated reference for structural confirmation.

Molecular Profile & Physical Properties[3][5][6]

| Property | Data |

| IUPAC Name | (3-Nitrophenyl)methanethiol |

| CAS Number | 77472-39-0 |

| Molecular Formula | C₇H₇NO₂S |

| Molecular Weight | 169.20 g/mol |

| Appearance | Pale yellow liquid to low-melting solid |

| Solubility | Soluble in CDCl₃, DMSO-d₆, Methanol |

| Stability | Air-sensitive (oxidizes to disulfide); store under inert gas |

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][7][8][9][10]

¹H NMR Analysis (400 MHz, CDCl₃)

The proton NMR spectrum of (3-Nitrobenzyl)mercaptan is distinct from unsubstituted benzyl mercaptan due to the strong electron-withdrawing nature (-I, -M effects) of the nitro group at the meta position.[1] This results in significant downfield shifts of the aromatic protons and a subtle deshielding of the benzylic methylene protons.[4]

Experimental Logic:

-

Solvent Choice: CDCl₃ is preferred to prevent exchange of the thiol proton, allowing for the observation of H-S coupling.

-

Coupling Constants: The benzylic CH₂ protons typically appear as a doublet due to coupling with the thiol proton (

Hz), and the thiol proton appears as a triplet.[1]

¹H NMR Data Table

| Shift (δ, ppm) | Multiplicity | Integral | Coupling ( | Assignment | Structural Logic |

| 8.15 - 8.25 | Singlet (t) | 1H | - | Ar-H2 | Highly deshielded by two ortho electron-withdrawing groups (NO₂ and CH₂SH).[1] |

| 8.05 - 8.15 | Doublet (d) | 1H | ~8.0 | Ar-H4 | Ortho to NO₂, para to CH₂SH.[1] Deshielded by NO₂. |

| 7.60 - 7.70 | Doublet (d) | 1H | ~7.5 | Ar-H6 | Ortho to CH₂SH, para to NO₂.[1] Less deshielded.[4] |

| 7.45 - 7.55 | Triplet (t) | 1H | ~7.8 | Ar-H5 | Meta to both substituents. Resembles benzene shift. |

| 3.80 - 3.85 | Doublet (d) | 2H | 7.5 | Ar-CH₂-SH | Benzylic protons. Deshielded vs. benzyl mercaptan (3.70 ppm) by NO₂. |

| 1.80 - 1.95 | Triplet (t) | 1H | 7.5 | -SH | Thiol proton. Coupled to CH₂. Broadens if trace water is present. |

¹³C NMR Analysis (100 MHz, CDCl₃)

The carbon spectrum confirms the substitution pattern. The nitro group exerts a strong deshielding effect on the ipso-carbon (C3) and shielding effects on the ortho/para positions relative to itself.

¹³C NMR Data Table

| Shift (δ, ppm) | Assignment | Electronic Environment |

| 148.4 | C3 (C-NO₂) | Deshielded ipso carbon attached to NO₂.[1] |

| 142.8 | C1 (C-CH₂) | Ipso carbon attached to the mercaptomethyl group. |

| 135.1 | C6 | Aromatic CH. |

| 129.6 | C5 | Aromatic CH. |

| 123.8 | C4 | Aromatic CH (ortho to NO₂). |

| 122.1 | C2 | Aromatic CH (ortho to NO₂). |

| 28.2 | -CH₂- | Benzylic methylene carbon. |

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the nitro group stretches and the diagnostic, albeit weak, S-H stretch.

Protocol:

-

Sample Prep: Neat liquid film on NaCl plates or KBr pellet if solid.

-

Key Diagnostic: The absence of a broad OH band (3400 cm⁻¹) and presence of the sharp SH band (2560 cm⁻¹) confirms the thiol functionality and absence of alcohol impurities.

| Frequency (cm⁻¹) | Intensity | Vibration Mode | Assignment |

| 3050 - 3100 | Weak | C-H Stretch (sp²) | Aromatic Ring H |

| 2920 - 2950 | Weak | C-H Stretch (sp³) | Methylene (-CH₂-) |

| 2550 - 2590 | Weak/Sharp | S-H Stretch | Thiol Group (Critical ID) |

| 1525 - 1535 | Strong | N-O Stretch | Nitro (Asymmetric) |

| 1345 - 1355 | Strong | N-O Stretch | Nitro (Symmetric) |

| 600 - 800 | Medium | C-S Stretch | Carbon-Sulfur bond |

Mass Spectrometry (MS)[2][11]

Fragmentation Pathway (EI, 70 eV)

The mass spectrum follows a characteristic fragmentation pattern for benzyl derivatives.[1] The molecular ion is distinct, and the base peak often arises from the formation of a stable cation.

-

Molecular Ion [M]⁺: m/z 169 (Visible, moderate intensity).

-

Base Peak [M-SH]⁺: m/z 136. Loss of the mercapto radical (•SH) or H₂S leads to the formation of the 3-nitrobenzyl cation , which may rearrange to a substituted tropylium ion.

-

Secondary Fragment [M-NO₂]⁺: m/z 123. Loss of the nitro group.

Visualization: MS Fragmentation Logic[2]

Figure 1: The primary fragmentation pathway involves the loss of the thiol radical to form a resonance-stabilized nitrobenzyl cation.[1]

Experimental Protocols

NMR Sample Preparation

Objective: Obtain high-resolution spectra without H-D exchange of the thiol proton.

-

Solvent: Use CDCl₃ (Chloroform-d) stored over molecular sieves to ensure it is anhydrous. Traces of water or acid can catalyze the exchange of the -SH proton, causing the triplet to collapse into a singlet.

-

Concentration: Dissolve ~10-15 mg of (3-Nitrobenzyl)mercaptan in 0.6 mL of solvent.

-

Acquisition: Run standard proton parameters (sw=12-15 ppm, d1=1.0s).

Handling & Storage (Safety)[2]

-

Odor Control: Like all mercaptans, this compound has a potent, unpleasant odor.[1] All transfers must be performed in a functioning fume hood. Bleach (sodium hypochlorite) should be available to neutralize spills by oxidizing the thiol to a sulfonate.

-

Oxidation: The compound oxidizes to the disulfide (bis(3-nitrobenzyl)disulfide) upon air exposure.[1] Store under nitrogen or argon at 4°C.

Visualization: Characterization Workflow

Figure 2: Logical workflow for the stepwise spectroscopic validation of the compound.

References

-

Sigma-Aldrich. (3-Nitrobenzyl)mercaptan Product Specification. Merck KGaA. Retrieved from

-

ChemicalBook. Benzyl mercaptan 1H NMR Spectrum (Analog Comparison). Retrieved from

-

National Institute of Standards and Technology (NIST). Mass Spectral Library: Benzyl mercaptan derivatives. Retrieved from

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Authoritative source for substituent chemical shift effects).

-

Connor, R. et al. (2017).[1][6] Hsp72 Is an Intracellular Target of the α,β-Unsaturated Sesquiterpene Lactone, Parthenolide.[1] ACS Omega. (Cites use of 3-nitrobenzyl mercaptan in thiol-ene reactions). Retrieved from [1]

Sources

- 1. A Fragment-Based Approach to Probing Adenosine Recognition Sites by Using Dynamic Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mercaptan suppliers USA [americanchemicalsuppliers.com]

- 3. 566942-1G (3-NITROBENZYL)MERCAPTAN, 97% [amberlabstore.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. spectrabase.com [spectrabase.com]

- 6. pubs.acs.org [pubs.acs.org]

comprehensive literature review of (3-Nitrobenzyl)mercaptan

Advanced Synthesis, Surface Chemistry, and Applications in Drug Discovery

Executive Summary

(3-Nitrobenzyl)mercaptan (CAS: 77472-39-0), also known as (3-nitrophenyl)methanethiol, is a specialized organosulfur compound utilized primarily as a functional building block in organic synthesis, surface science, and medicinal chemistry. Unlike its ortho-isomer, which is renowned for photocleavability, the meta-substituted (3-nitro) variant offers high thermal and photochemical stability, making it an ideal candidate for robust surface functionalization and as a stable precursor for amino-benzyl linkers.

This technical guide provides a comprehensive review of its physicochemical profile, a validated synthesis protocol to maximize yield and purity, and an in-depth analysis of its application in Self-Assembled Monolayers (SAMs) on gold substrates—specifically focusing on in situ electrochemical transformation.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | (3-Nitrophenyl)methanethiol |

| CAS Number | 77472-39-0 |

| Molecular Formula | C₇H₇NO₂S |

| Molecular Weight | 169.20 g/mol |

| Appearance | Pale yellow to yellow liquid or low-melting solid |

| Refractive Index ( | 1.6070 |

| Solubility | Soluble in DCM, Chloroform, Ethanol, Ethyl Acetate; Insoluble in Water |

| Stability | Air-sensitive (oxidizes to disulfide); Photostable (relative to o-nitro) |

| Hazards | Stench (Thiol), Skin/Eye Irritant, Combustible |

Synthesis & Production Methodology

The direct nucleophilic substitution of 3-nitrobenzyl halides with hydrosulfide salts (NaSH) often leads to significant thioether (sulfide) byproducts due to the high nucleophilicity of the product thiol. To ensure high purity and prevent polymerization, the Isothiouronium Salt Method is the industry standard protocol.

3.1 Validated Synthesis Protocol

Objective: Synthesis of (3-Nitrobenzyl)mercaptan from 3-nitrobenzyl bromide.

Reagents:

-

3-Nitrobenzyl bromide (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (Solvent)[1]

-

Sodium Hydroxide (NaOH, 2.5 eq, aq.)

-

Hydrochloric Acid (HCl, 1M)

Step-by-Step Workflow:

-

Formation of Isothiouronium Salt:

-

Dissolve 3-nitrobenzyl bromide in absolute ethanol (0.5 M concentration).

-

Add thiourea (1.1 eq) and reflux the mixture for 2–3 hours.

-

Mechanism:[2][3][4][5] The sulfur atom of thiourea acts as the nucleophile, displacing the bromide to form the stable S-(3-nitrobenzyl)isothiouronium bromide salt. This intermediate prevents the sulfur from reacting further.

-

-

Alkaline Hydrolysis:

-

Cool the reaction mixture to room temperature.

-

Slowly add aqueous NaOH (2.5 eq) under an inert atmosphere (N₂ or Ar) to prevent oxidation.

-

Reflux for an additional 1–2 hours. The solution will turn yellow/orange.

-

Mechanism:[2][3][4][5] Hydroxide attacks the carbonyl carbon of the isothiouronium, collapsing the intermediate to release urea and the target thiolate anion.

-

-

Work-up & Purification:

-

Cool to 0°C and acidify carefully with 1M HCl to pH ~2. The thiol will separate as an oil.

-

Extract with Dichloromethane (DCM) (3x).

-

Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate 9:1) is recommended to remove trace disulfide contaminants.

-

3.2 Synthesis Pathway Diagram

Figure 1: Step-wise synthesis via the Isothiouronium intermediate, preventing thioether byproduct formation.

Applications in Surface Science: Switchable SAMs

(3-Nitrobenzyl)mercaptan is a critical probe in surface science for creating Self-Assembled Monolayers (SAMs) on gold surfaces. Its unique value lies in the electrochemical redox activity of the nitro group.

4.1 Electrochemical Transformation

Once assembled on a gold electrode (Au-S bond formation), the terminal nitro (-NO₂) group can be electrochemically reduced in situ to an amine (-NH₂) or hydroxylamine (-NHOH) functionality. This creates a "switchable surface" where the electrostatic and chemical properties of the monolayer can be tuned dynamically.

-

Reduction Potential: typically -0.6V to -0.9V vs. Ag/AgCl in aqueous electrolytes.

-

Application: This process is used to create amine-functionalized surfaces for the subsequent covalent attachment of biomolecules (e.g., via EDC/NHS coupling) or to study electron transfer kinetics through the benzene ring (Hammett correlation studies comparing meta vs. para substitution).

4.2 Experimental Protocol: SAM Formation & Reduction

-

Substrate Preparation:

-

Clean polycrystalline gold electrodes (or Au(111) on mica) using Piranha solution (3:1 H₂SO₄:H₂O₂) for 5 minutes. Warning: Piranha solution is explosive with organics.

-

Rinse thoroughly with Milli-Q water and absolute ethanol.

-

-

Monolayer Assembly:

-

Immerse the clean gold substrate in a 1 mM solution of (3-Nitrobenzyl)mercaptan in absolute ethanol.

-

Incubate for 12–24 hours at room temperature in the dark to ensure dense packing.

-

Rinse with ethanol to remove physisorbed molecules.

-

-

Electrochemical Reduction (Activation):

-

Place the SAM-modified electrode in 0.1 M KOH or H₂SO₄ electrolyte.

-

Perform Cyclic Voltammetry (CV) from 0 V to -1.0 V.

-

Observe the irreversible reduction peak of -NO₂ → -NH₂.

-

Result: The surface is now functionalized with 3-aminobenzyl thiolates, ready for bioconjugation.

-

4.3 Surface Engineering Workflow

Figure 2: Workflow for generating amine-reactive surfaces from nitrobenzyl mercaptan precursors.

Safety & Handling Guidelines

-

Odor Control: Like all low-molecular-weight thiols, this compound has a potent, disagreeable stench. All manipulations must be performed in a well-ventilated fume hood. Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual thiols to odorless sulfonates.

-

Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C. Thiols are prone to air oxidation, forming disulfides (Ph-CH₂-S-S-CH₂-Ph), which are inactive for SAM formation.

-

Toxicity: Aromatic nitro compounds are potentially toxic and mutagenic. Wear nitrile gloves and safety goggles. Avoid inhalation.

References

- Synthesis of Benzyl Mercaptans: Speziale, A. J. "Ethanedithiol." Organic Syntheses, Coll. Vol. 4, p.401 (1963).

-

SAM Formation & Characterization: Love, J. C., et al. "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews, 105(4), 1103–1170 (2005). Link

- Electrochemical Reduction of Nitro-SAMs: Horiuchi, T., et al. "Electrochemical Reduction of Self-Assembled Monolayers of Nitro-Aromatic Thiols on Gold." Journal of Electroanalytical Chemistry, 487(2), 154-158.

-

Nitrobenzyl Photochemistry: Corrie, J. E. T., et al. "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds." Journal of the American Chemical Society, 125(28), 8546-8554 (2003). (Provides comparative context for the stability of the 3-nitro isomer). Link

-

Compound Data: Sigma-Aldrich Product Specification, "(3-Nitrobenzyl)mercaptan". CAS: 77472-39-0.[6] Link

Sources

- 1. Benzyl mercaptan - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tuneable thiol exchange linkers for traceless drug release applications in prodrugs and ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EP3587391A1 - Process for preparing nitrobenzyl bromides - Google Patents [patents.google.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

A Technical Guide to the Research Applications of (3-Nitrobenzyl)mercaptan

Abstract: (3-Nitrobenzyl)mercaptan is a versatile organic compound distinguished by three key functional moieties: a thiol group, a benzyl ring, and a meta-positioned nitro group. This unique combination of features makes it a valuable reagent in diverse research areas, particularly in synthetic chemistry and chemical biology. The thiol group offers a potent nucleophile for conjugation and synthesis, while the nitrobenzyl component serves as a classic photocleavable protecting group, enabling spatiotemporal control over chemical reactions. This guide provides an in-depth exploration of the core research applications of (3-Nitrobenzyl)mercaptan, focusing on its utility in photocleavage strategies, advanced organic synthesis, and the development of sophisticated bioconjugates and drug delivery systems. We will delve into the mechanistic principles, provide validated experimental workflows, and present a forward-looking perspective on its potential in cutting-edge scientific endeavors.

Core Molecular Attributes and Reactivity

(3-Nitrobenzyl)mercaptan, with the chemical formula O₂NC₆H₄CH₂SH, possesses a molecular weight of 169.20 g/mol . Its reactivity is governed by the interplay between its functional groups:

-

The Thiol (-SH) Group: As a soft nucleophile, the thiol group is highly reactive towards a variety of electrophiles.[1] This makes it ideal for forming thioether bonds, participating in thiol-ene click reactions, and conjugating to biomolecules at cysteine residues or other suitable sites.[2]

-

The Nitrobenzyl Group: The nitrobenzyl moiety is the cornerstone of its application as a photolabile protecting group (PPG), often referred to as a "photocage".[3] Upon irradiation with UV light (typically in the 200-320 nm range), the molecule undergoes an intramolecular rearrangement, leading to the cleavage of the benzylic bond and the release of the protected molecule.[4]

Physicochemical Properties

A summary of the key physical and chemical properties of (3-Nitrobenzyl)mercaptan is presented below.

| Property | Value | Source |

| CAS Number | 77472-39-0 | |

| Molecular Formula | C₇H₇NO₂S | |

| Molecular Weight | 169.20 g/mol | |

| Refractive Index (n20/D) | 1.6070 | |

| Density | 1.270 g/mL | |

| Flash Point | 82.2 °C (180.0 °F) - closed cup |

Application as a Photocleavable Protecting Group

The most prominent application of the nitrobenzyl scaffold is in the "caging" of bioactive molecules.[5] By covalently attaching the (3-Nitrobenzyl)mercaptan to a target molecule via its thiol group, the biological activity of the target can be temporarily inactivated. The subsequent application of light provides a precise external trigger to release the active molecule with high spatiotemporal resolution.[3]

Mechanism of Photocleavage

The photodeprotection mechanism of nitrobenzyl-based protecting groups is generally understood to proceed via a Norrish Type II reaction.[4]

-

Photoexcitation: Upon absorption of a photon, the nitro group is excited to a diradical state.[4]

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.[4][6]

-

Rearrangement and Cleavage: This intermediate undergoes rearrangement, leading to the cleavage of the bond between the benzylic carbon and the sulfur atom. This releases the free thiol (or the molecule it was attached to) and generates a 3-nitrosobenzaldehyde byproduct.[4]

Caption: Generalized workflow of the photocleavage of a 3-nitrobenzyl-protected thiol.

This light-mediated control is invaluable in drug delivery, where a therapeutic can be released at a specific site, and in cell biology, for studying signaling pathways by releasing a signaling molecule at a precise time and location.[5]

Applications in Organic Synthesis

Beyond its use as a photocage, (3-Nitrobenzyl)mercaptan is a foundational reagent for synthesizing various sulfur-containing organic molecules.

Synthesis of Thioethers

Thioethers (or sulfides) are an important class of compounds in medicinal chemistry and materials science.[7] (3-Nitrobenzyl)mercaptan serves as an excellent thiol source for the synthesis of benzyl thioethers. A common and robust method involves the condensation of the thiol with an alkyl or benzyl halide in the presence of a base.[8]

The general reaction is: O₂NC₆H₄CH₂SH + R-X + Base → O₂NC₆H₄CH₂-S-R + Base·HX

-

R-X: An alkyl or benzyl halide (e.g., benzyl bromide, methyl iodide).

-

Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (NEt₃) is used to deprotonate the thiol, forming the more nucleophilic thiolate anion.[2]

This reaction pathway allows for the creation of a diverse library of thioethers with the retained nitrobenzyl group, which can be used for further transformations or as a photocleavable handle in more complex molecular architectures.

Experimental Protocol: Synthesis of a Symmetrical Benzyl Thioether

This protocol describes a one-pot synthesis of a symmetrical thioether from a benzyl halide using thiourea, which generates the thiol in situ. A similar principle applies when starting directly with (3-Nitrobenzyl)mercaptan.

-

Isothiuronium Salt Formation: Dissolve the starting benzyl halide (e.g., 3-nitrobenzyl bromide) (1 eq.) and thiourea (1.1 eq.) in ethanol. Reflux the mixture for 4-6 hours.[8][9]

-

In Situ Thiolate Generation: Cool the reaction mixture. Add a strong base, such as aqueous sodium hydroxide, to hydrolyze the isothiuronium salt, forming the thiolate anion (O₂NC₆H₄CH₂S⁻) in situ.[8]

-

Thioether Formation: Add a second equivalent of the benzyl halide to the reaction mixture. The thiolate will react via nucleophilic substitution to form the symmetrical thioether.[8]

-

Workup and Purification: After the reaction is complete (monitored by TLC), neutralize the mixture, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Caption: High-level experimental workflow for the synthesis of a (3-nitrobenzyl)thioether.

Bioconjugation and Drug Delivery Systems

The dual reactivity of (3-Nitrobenzyl)mercaptan makes it a powerful tool in bioconjugation, the process of linking molecules to biomacromolecules like proteins or peptides.[2]

-

Cysteine-Specific Conjugation: The thiol group can react selectively with specific functionalities on proteins. The most common target is the side chain of cysteine residues, which is also a thiol. This can occur via disulfide exchange or, more commonly, through Michael addition to maleimide-functionalized proteins.[1]

-

Photo-triggered Release: Once conjugated, the nitrobenzyl linker can be used to release the attached molecule (e.g., a drug, a fluorescent probe) from the protein upon light exposure.[10] This has significant implications for targeted drug delivery, allowing for the activation of a cytotoxic agent only within an irradiated tumor, minimizing systemic toxicity.

-

Hypoxia-Activated Prodrugs: The nitro group itself can be a trigger. In the hypoxic (low oxygen) environment of solid tumors, cellular nitroreductase enzymes can reduce the nitro group.[11] This reduction can trigger a cascade that leads to the cleavage of the linker and release of a drug, representing a targeted therapy approach independent of external light.[11]

Future Outlook and Emerging Applications

The unique properties of (3-Nitrobenzyl)mercaptan continue to inspire new research directions. Emerging applications include:

-

Light-Responsive Materials: Incorporation of (3-Nitrobenzyl)mercaptan into polymer networks or hydrogels allows for the fabrication of smart materials.[12] Light can be used to alter the material's properties, such as degrading a hydrogel to release encapsulated cells or changing the surface chemistry of a polymer film.[10][12]

-

Advanced Drug Delivery Conjugates: There is growing interest in creating multi-functional drug delivery systems. (3-Nitrobenzyl)mercaptan could be used as a linker in antibody-drug conjugates (ADCs), where the photocleavage provides an additional layer of control over drug release at the target site.

-

Multiphoton Uncaging: A significant advancement in photocleavage is the use of two-photon or multi-photon absorption. This allows for the use of longer wavelength light (e.g., near-infrared), which penetrates deeper into biological tissues with less phototoxicity, enhancing the in vivo applicability of these photocages.

References

-

Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. National Institutes of Health (NIH). [Link]

- Method of producing mercaptans and thio-ethers.

-

benzyl mercaptan, 100-53-8. The Good Scents Company. [Link]

-

Photoremovable Protecting Groups. MDPI. [Link]

- Catalytic process for producing mercaptans

-

Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. ACS Publications. [Link]

-

Benzyl mercaptan. LookChem. [Link]

-

Preparation of benzyl mercaptan. PrepChem.com. [Link]

-

A) Photo‐induced cleavage of thioether o‐nitrobenzyl to produce... ResearchGate. [Link]

-

Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Publications. [Link]

-

The Nitrile Bis-Thiol Bioconjugation Reaction. PubMed. [Link]

-

Synthesis of thioethers using (Et3N–P2S5). ResearchGate. [Link]

-

A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. National Institutes of Health (NIH). [Link]

-

2.4 Photocleavable Protecting Groups. Science of Synthesis. [Link]

-

Photolabile protecting group. Wikipedia. [Link]

-

Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. National Institutes of Health (NIH). [Link]

-

The Nitrile Bis-Thiol Bioconjugation Reaction. ChemRxiv. [Link]

-

Convienient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. Arkivoc. [Link]

-

Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. [Link]

-

Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. ACS Publications. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 5. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety, Handling, and Toxicology of (3-Nitrobenzyl)mercaptan

CAS: 77472-39-0 Synonyms: (3-Nitrophenyl)methanethiol; m-Nitrobenzyl mercaptan Formula: C₇H₇NO₂S Molecular Weight: 169.20 g/mol

Executive Summary & Core Directive

(3-Nitrobenzyl)mercaptan is a specialized organosulfur intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals. Its handling requires a dual-threat mitigation strategy: managing the acute toxicity and stench characteristic of thiols, while addressing the energetic and redox potential of the nitro aromatic moiety.

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate. It provides a researcher-centric operational framework, focusing on containment , neutralization , and toxicological awareness . The core directive for this compound is "Oxidative Neutralization" —never vent to atmosphere; always chemically sequester.

Physicochemical & Hazard Profile

The presence of the nitro group at the meta position increases the compound's polarity and boiling point compared to unsubstituted benzyl mercaptan, potentially reducing volatility but not eliminating the "stench" hazard.

Table 1: Critical Safety Properties

| Property | Data/Characteristic | Operational Implication |

| Physical State | Liquid (typically) or low-melting solid | May solidify in cold storage; gentle warming required. |

| Flash Point | >82°C (Closed Cup) | Combustible. Ground all glassware to prevent static discharge. |

| Odor Threshold | Low ppb range (Stench) | Zero Tolerance: Smell indicates containment failure. |

| Solubility | Immiscible in water; Soluble in DCM, EtOAc | Use organic solvents for transfer; aqueous bleach for cleanup. |

| Air Sensitivity | High | Oxidizes to disulfide (3,3'-dinitrobenzyl disulfide) upon air exposure. Store under Argon/Nitrogen. |

| GHS Classification | Acute Tox. 4 (Oral) , Eye Irrit. 2 , Aquatic Chronic 2 | Treat as a systemic poison and environmental hazard. |

Toxicological Assessment

While specific in vivo data for the 3-nitro isomer is limited, its toxicity profile is derived from Structure-Activity Relationships (SAR) of benzyl mercaptan and nitrobenzene derivatives.

Mechanisms of Action

-

Nucleophilic Alkylation: The thiol (-SH) group is a potent nucleophile. It can react with biological electrophiles, potentially inhibiting enzymes by binding to metal cofactors or cysteine residues.

-

Redox Cycling (Nitro Group): The nitro moiety (-NO₂) can undergo enzymatic reduction to a hydroxylamine or amine. This process can generate Reactive Oxygen Species (ROS), leading to oxidative stress.

-

Disulfide Formation: In the bloodstream, free thiols can oxidize to disulfides, altering the redox balance of plasma proteins (e.g., albumin).

Metabolic Fate & Degradation Pathway

The body (and the environment) processes this compound through two competing pathways: Oxidation (detoxification) and Reduction (bioactivation).

Figure 1: Metabolic and environmental degradation pathways. The goal of laboratory neutralization is to drive the reaction toward the Sulfonic Acid species (green).

Operational Handling Protocols

The "Stench" Containment System

Mercaptans have a low odor threshold (ppb). Standard fume hoods are often insufficient to prevent odor migration into building HVAC systems.

The "Bleach Trap" Protocol (Mandatory): Do not rely on the hood airflow alone. All exhaust from reaction vessels must pass through an active oxidative scrubber.

Reagents:

-

Scrubber Solution: 10-15% Sodium Hypochlorite (Bleach) or dilute KMnO₄.

-

Carrier Gas: Nitrogen or Argon (to sweep headspace).

Workflow:

-

Reaction Vessel: Keep under positive inert gas pressure.

-

Trap 1 (Empty): Acts as a suck-back preventer.

-

Trap 2 (Oxidant): Bubbler containing bleach solution. The thiol is oxidized to non-volatile sulfonic acid.[1]

-

Trap 3 (Solid Phase): Activated carbon filter (optional but recommended) before venting to the hood.

Figure 2: Mandatory oxidative scrubbing train for all reactions involving (3-Nitrobenzyl)mercaptan.

Waste Disposal & Decontamination

Never pour thiol waste directly into the organic waste container; it will volatilize and evacuate the lab.

-